molecular formula C19H37ClO B2791691 2-Methyloctadecanoyl chloride CAS No. 75817-66-2

2-Methyloctadecanoyl chloride

Cat. No.: B2791691
CAS No.: 75817-66-2
M. Wt: 316.95
InChI Key: NQCSCLOUYJZOAI-UHFFFAOYSA-N
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Description

2-Methyloctadecanoyl chloride (C₁₉H₃₇ClO, molecular weight: 316.94 g/mol) is a branched long-chain acyl chloride characterized by an 18-carbon backbone with a methyl group at the second carbon position. Structurally, it can be represented as CH₃(CH₂)₁₅CH(CH₃)COCl. Acyl chlorides like this are highly reactive due to the electrophilic carbonyl carbon and are commonly used in organic synthesis for introducing acyl groups into molecules, such as in the preparation of esters, amides, or surfactants . Its long hydrocarbon chain and branched structure may influence solubility (lipophilic), reactivity (steric hindrance), and applications in lipid-based chemistry or polymer modifications.

Properties

IUPAC Name

2-methyloctadecanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37ClO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCSCLOUYJZOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloctadecanoyl chloride can be synthesized through the reaction of 2-methyloctadecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride. The general reaction is as follows:

R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl} R-COOH+SOCl2​→R-COCl+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Reactions with Amines

Primary amines react with 2-methyloctadecanoyl chloride to form substituted amides. For example, ethylamine yields N-ethyl-2-methyloctadecanamide :

R-COCl+CH3CH2NH2R-CONHCH2CH3+HCl\text{R-COCl} + \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{R-CONHCH}_2\text{CH}_3 + \text{HCl}

Mechanism :

  • Nucleophilic attack by the amine on the carbonyl carbon.

  • Elimination of Cl⁻, forming an iminium intermediate.

  • Deprotonation to yield the amide 7.

Reactions with Alcohols

Alcohols (e.g., methanol) produce esters:

R-COCl+CH3OHR-COOCH3+HCl\text{R-COCl} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{HCl}

This reaction is catalyzed by bases like pyridine to neutralize HCl27.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces this compound to 2-methyloctadecan-1-ol:

R-COClLiAlH4R-CH2OH\text{R-COCl} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{OH}

This proceeds via a two-step mechanism: initial hydride attack followed by chloride elimination7.

Enzymatic Transformations

Avian fatty acyl-CoA reductases (FAR1 and FAR2) convert 2-methyloctadecanoyl-CoA (derived from the chloride via CoA activation) into branched-chain fatty alcohols .

Enzyme Preferred Substrate Specific Activity (nmol·min⁻¹·mg⁻¹) Primary Product
FAR1C16 acyl-CoA9.016:0-OH
FAR2C18 acyl-CoA3.018:0-OH

Key Findings :

  • FAR1 shows 50% higher activity with 2-methyl-branched C16-CoA compared to linear analogs .

  • Optimal pH differs: FAR1 (pH 6.5) vs. FAR2 (pH 5.5) .

Peptide Coupling

The chloride serves as an acylating agent in peptide synthesis. For example, coupling with hydroxybenzotriazole (HOBt) forms active esters, facilitating amide bond formation .

Chiral Auxiliary Reactions

Used in enantioselective synthesis, such as forming oxazolidinone intermediates for cyclopentenone antibiotics :

R-COCl+OxazolidinoneR-CO-OxazolidinoneCyclizationChiral Cyclopentenone\text{R-COCl} + \text{Oxazolidinone} \rightarrow \text{R-CO-Oxazolidinone} \xrightarrow{\text{Cyclization}} \text{Chiral Cyclopentenone}

Comparative Reactivity

Reaction Type Reagent Product Yield Conditions
Amide FormationEthylamineN-Ethylamide>90%0°C, solvent-free
EsterificationMethanolMethyl ester85%Pyridine, 25°C7
Enzymatic ReductionFAR1/FAR2Branched fatty alcohol49-74%37°C, NADPH

Mechanistic Considerations

  • Nucleophilic Substitution : Proceeds via a tetrahedral intermediate, with chloride acting as a leaving group27.

  • Steric Effects : The 2-methyl branch slightly hinders nucleophilic attack, requiring optimized conditions for bulkier nucleophiles .

Scientific Research Applications

2-Methyloctadecanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Utilized in the preparation of drug molecules and active pharmaceutical ingredients.

    Material Science: Employed in the modification of polymers and the synthesis of specialty chemicals.

    Biochemistry: Used in the study of enzyme-catalyzed reactions and the synthesis of biochemical compounds.

Mechanism of Action

The mechanism of action of 2-methyloctadecanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved typically include nucleophilic substitution and hydrolysis reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-methyloctadecanoyl chloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
This compound C₁₉H₃₇ClO 316.94 18-carbon chain, methyl branch at C2 Lipid modification, surfactants
Methacryloyl chloride C₄H₅ClO 104.54 α,β-unsaturated carbonyl group Polymer production (e.g., acrylics)
2-Methoxyethoxymethyl chloride C₄H₉ClO₂ 124.57 Ether and methoxy functional groups Chemical intermediate
Palmitoyl chloride C₁₆H₃₁ClO 274.87 Straight 16-carbon chain Esterification, drug synthesis

Key Observations :

  • Chain Length and Branching: this compound’s long, branched chain reduces volatility compared to smaller acyl chlorides like methacryloyl chloride (C₄), making it less prone to inhalation hazards but more persistent in lipid environments.
  • Reactivity: Methacryloyl chloride’s α,β-unsaturated structure enhances its reactivity in polymerization, whereas steric hindrance from the methyl branch in this compound may slow nucleophilic acyl substitution reactions .
  • Functional Groups : 2-Methoxyethoxymethyl chloride’s ether groups make it a versatile protecting group in organic synthesis, distinct from acyl chlorides’ acylating roles .

Research Findings and Gaps

  • Limited peer-reviewed data specifically address this compound, necessitating extrapolation from structurally similar compounds.
  • Critical Research Gap : Comparative studies on the reaction kinetics of branched vs. straight-chain acyl chlorides are lacking.

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